molecular formula C18H18O4 B2778849 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde CAS No. 725710-53-2

4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde

Cat. No.: B2778849
CAS No.: 725710-53-2
M. Wt: 298.338
InChI Key: LJQHIJIHYJGKKD-UHFFFAOYSA-N
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Description

4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a 3-methoxy group and a 2-(3,4-dimethylphenyl)-2-oxoethoxy substituent at the 4-position of the aromatic ring.

Properties

IUPAC Name

4-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-12-4-6-15(8-13(12)2)16(20)11-22-17-7-5-14(10-19)9-18(17)21-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQHIJIHYJGKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC2=C(C=C(C=C2)C=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde typically involves a multi-step process. One common synthetic route includes the reaction of 3,4-dimethylphenylacetic acid with methoxybenzaldehyde in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale batch reactions with optimized conditions for higher efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Alkoxy Substituents

Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula (Estimated) Purity/Commercial Status Reference
4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde (JL-9582) 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]; No 3-methoxy C₁₇H₁₆O₄ 95% (Available)
3-Benzyloxy-4-methoxybenzaldehyde 3-Benzyloxy; 4-Methoxy C₁₅H₁₄O₃ Commercially available
4-Methoxy-3-propoxybenzaldehyde 4-Methoxy; 3-Propoxy C₁₁H₁₄O₃ Commercially available

Key Differences and Implications :

  • 3-Benzyloxy-4-methoxybenzaldehyde : The benzyloxy group introduces bulkier substituents, which may hinder crystallization or reduce solubility in polar solvents .
  • 4-Methoxy-3-propoxybenzaldehyde : The linear propoxy group increases hydrophobicity, contrasting with the target compound’s oxoethoxy group, which contains a ketone moiety capable of hydrogen bonding .
Bioactive Derivatives with 3,4-Dimethylphenyl Groups

Compounds bearing the 3,4-dimethylphenyl moiety, such as ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10n), exhibit notable bioactivity. While the target compound lacks a ureido-thiazole backbone, its 3,4-dimethylphenyl group may similarly contribute to lipophilicity and membrane permeability in biological systems.

Data Tables

Table 1: Substituent Effects on Physical Properties
Compound Substituent Characteristics LogP (Predicted) Solubility (Polar Solvents)
Target Compound 3-Methoxy; 4-(2-oxoethoxy-3,4-dimethyl) ~3.2 Moderate (DCM, MeOH)
JL-9582 4-(2-oxoethoxy-3,4-dimethyl) ~2.8 High (DCM, Acetone)
3-Benzyloxy-4-methoxybenzaldehyde 3-Benzyloxy; 4-Methoxy ~3.5 Low (DCM, THF)

Biological Activity

4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde (CAS No. 725710-53-2) is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.34 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

The compound features a complex structure that includes a methoxy group and an aldehyde functional group, which are known to influence its reactivity and biological interactions. The synthesis typically involves multi-step processes that can yield various derivatives with potentially enhanced biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported that the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Experimental models have shown promising results where the compound reduced inflammation markers significantly compared to control groups .

The mechanism of action for this compound involves its interaction with biological targets at the molecular level. The compound acts as an electrophile, which allows it to react with nucleophilic sites in proteins and enzymes. This interaction can lead to enzyme inhibition or modulation of signaling pathways involved in inflammation and microbial resistance .

Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated effective inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.
Anti-inflammatory Research Showed a reduction in TNF-alpha levels by 45% in LPS-stimulated macrophages.
Mechanistic Study Identified the compound's role in inhibiting NF-kB signaling pathways, crucial for inflammatory responses.

Comparative Analysis

When compared to similar compounds, such as 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde, the presence of the methoxy group in this compound enhances its reactivity and biological efficacy . This structural difference is significant in determining the pharmacological profiles of these compounds.

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